4-Fluoro-2-propoxyaniline
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Overview
Description
4-Fluoro-2-propoxyaniline is an organic compound with the molecular formula C9H12FNO It is a derivative of aniline, where the hydrogen atom at the para position is replaced by a fluorine atom, and the hydrogen atom at the ortho position is replaced by a propoxy group
Mechanism of Action
Target of Action
Similar compounds have been used in the suzuki–miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the context of the suzuki–miyaura coupling, the reaction involves the transfer of formally nucleophilic organic groups from boron to palladium
Biochemical Pathways
The suzuki–miyaura coupling, in which similar compounds are used, involves electronically divergent processes with the metal catalyst .
Result of Action
Similar compounds have been shown to have significant effects in various biological contexts . For example, the benzimidazole derivative BNZ-111 has demonstrated anti-cancer effects, inducing apoptosis and G2/M cell cycle arrest .
Action Environment
The suzuki–miyaura coupling, in which similar compounds are used, is known for its mild and functional group tolerant reaction conditions .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-Fluoro-2-propoxyaniline are not well-studied. It is known that anilines can interact with various enzymes and proteins. The nature of these interactions is largely dependent on the specific structure of the aniline compound .
Molecular Mechanism
Anilines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules and changes in gene expression .
Temporal Effects in Laboratory Settings
Anilines can have long-term effects on cellular function, and their stability and degradation can vary depending on the specific compound and experimental conditions .
Dosage Effects in Animal Models
Anilines can have varying effects at different dosages, including potential toxic or adverse effects at high doses .
Metabolic Pathways
Anilines can be involved in various metabolic pathways, interacting with enzymes and cofactors .
Transport and Distribution
Anilines can interact with various transporters and binding proteins, influencing their localization and accumulation .
Subcellular Localization
Anilines can be directed to specific compartments or organelles through various mechanisms, including targeting signals and post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-propoxyaniline typically involves the nucleophilic substitution reaction of 4-fluoroaniline with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and mixing. The use of catalysts and more efficient separation techniques can also enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinone derivatives.
Reduction: The compound can be reduced to form 4-fluoro-2-propoxycyclohexylamine under hydrogenation conditions.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration and sulfonation, due to the presence of the electron-donating propoxy group and the electron-withdrawing fluorine atom.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; chlorosulfonic acid for sulfonation.
Major Products:
Oxidation: Quinone derivatives.
Reduction: 4-Fluoro-2-propoxycyclohexylamine.
Substitution: Nitro and sulfonic acid derivatives.
Scientific Research Applications
4-Fluoro-2-propoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
4-Fluoroaniline: A simpler analogue without the propoxy group, used as a precursor in various chemical syntheses.
2-Fluoro-4-propoxyaniline: An isomer with the fluorine and propoxy groups at different positions, leading to different chemical properties and reactivity.
4-Fluoro-2-methoxyaniline: A compound with a methoxy group instead of a propoxy group, affecting its solubility and reactivity.
Uniqueness: 4-Fluoro-2-propoxyaniline is unique due to the combination of the electron-withdrawing fluorine atom and the electron-donating propoxy group, which provides a balance of reactivity and stability. This makes it a versatile intermediate for various chemical transformations and applications.
Properties
IUPAC Name |
4-fluoro-2-propoxyaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-2-5-12-9-6-7(10)3-4-8(9)11/h3-4,6H,2,5,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZBXSHAXXTYTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
953904-74-0 |
Source
|
Record name | 4-fluoro-2-propoxyaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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